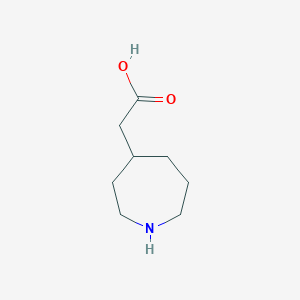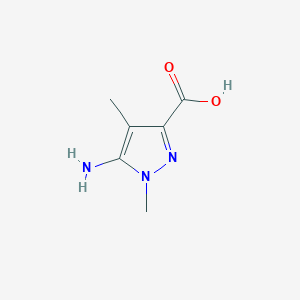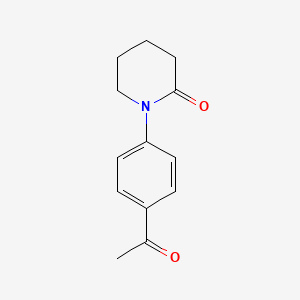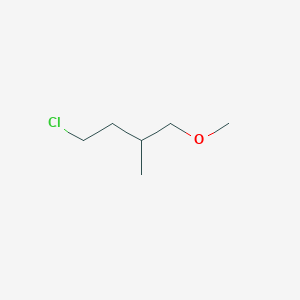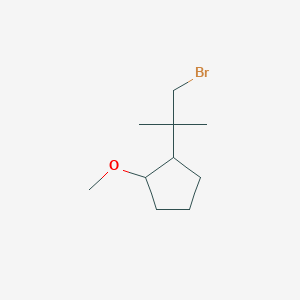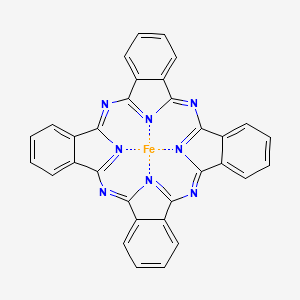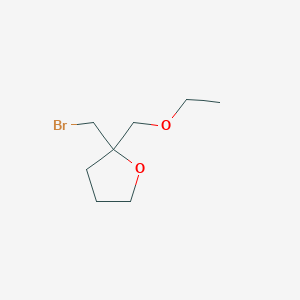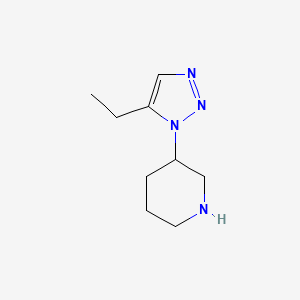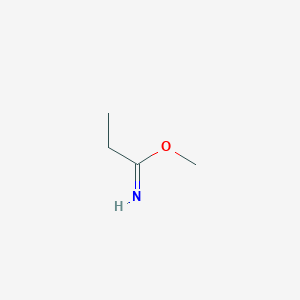
Methylethanecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethanecarboximidate is an organic compound belonging to the class of carboximidates, which are esters formed between an imidic acid and an alcohol.
Métodos De Preparación
Methylethanecarboximidate can be synthesized through several methods, with the most common being the Pinner reaction. This reaction involves the acid-catalyzed attack of nitriles by alcohols, resulting in the formation of imidates as their hydrochloride salts, often referred to as Pinner salts . The general mechanism involves the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate ester.
Industrial production methods typically involve the use of anhydrous conditions and specific catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Methylethanecarboximidate undergoes a variety of chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: In the presence of excess alcohol and acid catalysis, it forms orthoesters.
Common reagents used in these reactions include acids for catalysis and various nucleophiles such as amines and alcohols. Major products formed include esters, amidines, and orthoesters .
Aplicaciones Científicas De Investigación
Methylethanecarboximidate has several applications in scientific research:
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metallo-organic complexes, which are used as catalysts in various organic reactions.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of methylethanecarboximidate involves its role as an electrophile in various addition reactions. It reacts readily with nucleophiles due to the electron-deficient nature of the carbon atom in the C=N bond. This makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Methylethanecarboximidate can be compared to other carboximidates such as ethylmethanecarboximidate and propylethanecarboximidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. The uniqueness of this compound lies in its specific alkyl group, which can affect its solubility and reactivity in different solvents .
Similar Compounds
- Ethylmethanecarboximidate
- Propylethanecarboximidate
- Butylethanecarboximidate
Propiedades
IUPAC Name |
methyl propanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXTVKZTGTFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
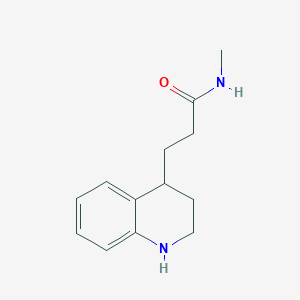
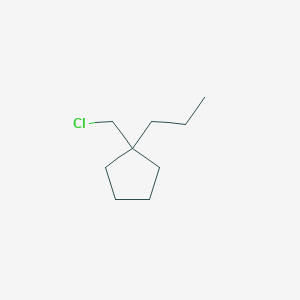
![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
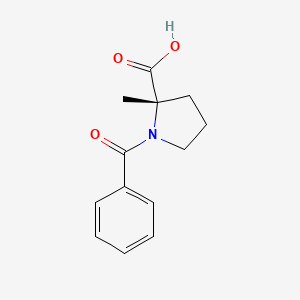
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
